molecular formula C12H15ClN2S B1482743 4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2090941-18-5

4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole

Cat. No. B1482743
CAS RN: 2090941-18-5
M. Wt: 254.78 g/mol
InChI Key: XPKQKPDAKQPQHM-UHFFFAOYSA-N
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Description

The compound “4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Attached to this ring is a thiophene group, another type of aromatic compound that contains sulfur . The molecule also has a chloromethyl group and an isobutyl group attached to it.


Chemical Reactions Analysis

Thiophene compounds are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The exact reactions that this compound would undergo would depend on the conditions and the reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Thiophene compounds are generally soluble in organic solvents but insoluble in water . They also tend to have relatively low melting points .

Scientific Research Applications

For instance, the synthesis of isostructural compounds such as 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole showcases the intricate process of creating complex molecules with specific functional groups that influence their physical and chemical properties. These compounds are characterized using techniques like single-crystal diffraction, highlighting their planar structures apart from specific groups oriented perpendicular to the main molecular plane (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Reaction Mechanisms and Transformations

Another area of interest is understanding the reaction mechanisms involving similar pyrazole derivatives. The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, for example, involves an ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides. Such reactions are crucial for the development of new compounds with potential biological activities, and their mechanisms are often studied using advanced techniques like HPLC/MS (Ledenyova et al., 2018).

Biological Applications

The modification of pyrazole derivatives to include various substituents, such as thiophene moieties, has been explored for potential biological applications. For example, chitosan Schiff bases derived from heteroaryl pyrazole derivatives have shown antimicrobial activity against a range of microorganisms, indicating the importance of structural modifications in enhancing biological properties. These compounds are synthesized and characterized using multiple analytical techniques, and their biological activities are assessed through various assays, demonstrating the interdisciplinary nature of research in this field (Hamed et al., 2020).

Future Directions

The study of thiophene derivatives is a topic of ongoing research due to their potential applications in medicinal chemistry and material science . Future research could explore the synthesis, properties, and potential applications of this specific compound.

properties

IUPAC Name

4-(chloromethyl)-1-(2-methylpropyl)-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2S/c1-9(2)6-15-7-11(5-13)12(14-15)10-3-4-16-8-10/h3-4,7-9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKQKPDAKQPQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CSC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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